molecular formula C13H23N3 B1492236 3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine CAS No. 2097965-98-3

3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine

Cat. No. B1492236
CAS RN: 2097965-98-3
M. Wt: 221.34 g/mol
InChI Key: SJQAPVXROKEIGZ-UHFFFAOYSA-N
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Description

The compound “3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine” is a chemical compound with a complex structure. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a propan-1-amine group. The pyrazole ring is further substituted with a 3,3-dimethylcyclobutyl group .


Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a pyrazole ring, which is a five-membered ring with two nitrogen atoms, and a 3,3-dimethylcyclobutyl group, which is a cyclobutyl ring with two methyl groups attached to the same carbon . The exact spatial arrangement of these groups would depend on the specific synthesis method used .

Scientific Research Applications

Synthesis and Characterization

The compound 3-{1-[(3,3-dimethylcyclobutyl)methyl]-1H-pyrazol-4-yl}propan-1-amine serves as a key building block in the synthesis of various heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, pyrazole derivatives have been synthesized for their insecticidal and antibacterial potential, illustrating the role of such compounds in developing new pesticides and antibiotics (Deohate & Palaspagar, 2020). Similarly, the creation of structurally diverse libraries through alkylation and ring closure reactions demonstrates the versatility of pyrazole-based compounds in chemical synthesis (Roman, 2013).

Biological Activity

The compound and its derivatives have been explored for their biological activities, including antitumor, antifungal, and antibacterial properties. Studies on pyrazole derivatives highlight their significance in identifying new pharmacophores for drug development (Titi et al., 2020). This exploration extends to the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, showing potent cytotoxic activities, which could contribute to cancer research and therapy (Deady et al., 2003).

Chemical Reactivity and Material Science

The structural versatility of pyrazole-based compounds also finds applications in material science, such as in the synthesis of polymers with enhanced properties. For instance, radiation-induced modification of polymers through condensation reactions with various amine compounds, including pyrazole derivatives, has been reported to improve the thermal stability and biological activity of the resulting materials, which could have implications for medical applications (Aly & El-Mohdy, 2015).

Catalysis and Green Chemistry

Furthermore, the use of pyrazole derivatives in catalysis and green chemistry is notable, with studies demonstrating their utility in facilitating multicomponent synthesis and domino reactions under environmentally friendly conditions (Prasanna et al., 2014). This research aligns with the growing demand for sustainable and efficient chemical processes.

Safety and Hazards

The safety and hazards associated with this compound are not clear from the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it. This includes using personal protective equipment and working in a well-ventilated area .

properties

IUPAC Name

3-[1-[(3,3-dimethylcyclobutyl)methyl]pyrazol-4-yl]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3/c1-13(2)6-12(7-13)10-16-9-11(8-15-16)4-3-5-14/h8-9,12H,3-7,10,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJQAPVXROKEIGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)CN2C=C(C=N2)CCCN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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